
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like ethanol or methanol.
Major Products Formed
Reduction: Formation of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Neurodegenerative Diseases
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound functions primarily as an acetylcholinesterase inhibitor , which helps increase acetylcholine levels in the brain, thereby enhancing cognitive function and memory. Studies indicate that it also exhibits anti-β-amyloid aggregation properties, which are crucial for preventing the formation of amyloid plaques associated with Alzheimer's disease .
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including this compound, possess significant antimicrobial properties. These compounds have been evaluated for their ability to inhibit the growth of various bacterial strains and may serve as potential candidates for developing new antibiotics .
Neuroprotective Effects
A study published in 2020 explored a series of benzothiazole derivatives, including this compound, demonstrating their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death induced by oxidative agents .
Antimycobacterial Activity
Another significant study evaluated the antitubercular properties of benzothiazole derivatives. The findings suggested that modifications to the benzothiazole structure could enhance solubility and bioavailability while maintaining high antimycobacterial activity against Mycobacterium tuberculosis. This study highlights the potential for developing new treatments for tuberculosis using derivatives like this compound .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Uniqueness
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methanesulfonyl and nitro groups allows for diverse chemical modifications and potential therapeutic applications.
Biological Activity
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzothiazoles , characterized by a fused benzene and thiazole ring. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it suitable for various biological applications. Its molecular formula is C12H12N4O3S with a molecular weight of 288.31 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors that are crucial for the survival of pathogens and cancer cells. It is hypothesized that the compound interacts with:
- Enzymes : Inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine, potentially aiding in neuroprotective effects.
- Receptors : Modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 32 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. It shows promise in inhibiting the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
Table 2: Anticancer Activity Data
Case Studies
- Study on Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in SH-SY5Y cells by inhibiting oxidative stress-induced cell death. This was attributed to its AChE inhibitory activity, leading to enhanced neurotransmitter levels and improved neuronal survival .
- Antimicrobial Efficacy Against Tuberculosis : Another study highlighted its potential as an anti-tubercular agent by demonstrating effective inhibition of Mycobacterium tuberculosis growth in vitro. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-25(22,23)11-6-7-12-13(8-11)24-15(16-12)17-14(19)9-2-4-10(5-3-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTYIDYJJHJYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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